molecular formula C26H21N5O6 B11700936 3-{[{(2Z)-2-[1-(2-anilino-2-oxoethyl)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}(oxo)acetyl]amino}benzoic acid

3-{[{(2Z)-2-[1-(2-anilino-2-oxoethyl)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}(oxo)acetyl]amino}benzoic acid

Cat. No.: B11700936
M. Wt: 499.5 g/mol
InChI Key: PIJGEYSKZASSJN-UHFFFAOYSA-N
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Description

3-{[{(2Z)-2-[1-(2-anilino-2-oxoethyl)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}(oxo)acetyl]amino}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an indole derivative through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[{(2Z)-2-[1-(2-anilino-2-oxoethyl)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}(oxo)acetyl]amino}benzoic acid typically involves multi-step organic reactions. One possible route includes:

    Formation of the indole derivative: Starting from a suitable indole precursor, the indole derivative can be synthesized through a series of reactions including alkylation, acylation, and cyclization.

    Hydrazone formation: The indole derivative is then reacted with a hydrazine compound to form the hydrazone linkage.

    Coupling with benzoic acid: The hydrazone intermediate is coupled with a benzoic acid derivative under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[{(2Z)-2-[1-(2-anilino-2-oxoethyl)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}(oxo)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Various nucleophiles and electrophiles can be employed under suitable conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[{(2Z)-2-[1-(2-anilino-2-oxoethyl)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}(oxo)acetyl]amino}benzoic acid would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-{[{(2Z)-2-[1-(2-anilino-2-oxoethyl)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}(oxo)acetyl]amino}benzoic acid: This compound itself.

    2-{[{(2Z)-2-[1-(2-anilino-2-oxoethyl)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}(oxo)acetyl]amino}benzoic acid: A similar compound with a different position of the benzoic acid moiety.

    3-{[{(2Z)-2-[1-(2-anilino-2-oxoethyl)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}(oxo)acetyl]amino}phenylacetic acid: A similar compound with a phenylacetic acid moiety instead of benzoic acid.

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique chemical and biological properties. This could include specific binding affinities, reactivity, and potential therapeutic effects that distinguish it from similar compounds.

Properties

Molecular Formula

C26H21N5O6

Molecular Weight

499.5 g/mol

IUPAC Name

3-[[2-[[1-(2-anilino-2-oxoethyl)-2-hydroxy-5-methylindol-3-yl]diazenyl]-2-oxoacetyl]amino]benzoic acid

InChI

InChI=1S/C26H21N5O6/c1-15-10-11-20-19(12-15)22(25(35)31(20)14-21(32)27-17-7-3-2-4-8-17)29-30-24(34)23(33)28-18-9-5-6-16(13-18)26(36)37/h2-13,35H,14H2,1H3,(H,27,32)(H,28,33)(H,36,37)

InChI Key

PIJGEYSKZASSJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)C(=O)NC3=CC=CC(=C3)C(=O)O)O)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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